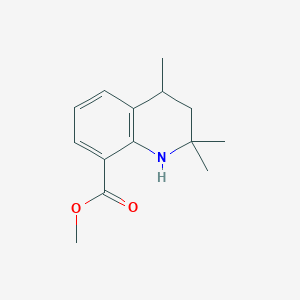

2,2,4-Triméthyl-1,2,3,4-tétrahydroquinoléine-8-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'hétérocycles fusionnés

Le 2,2,4-Triméthyl-1,2,3,4-tétrahydroquinoléine-8-carboxylate de méthyle est un précurseur précieux dans la synthèse d'hétérocycles fusionnés . Ces hétérocycles sont importants en raison de leurs activités biologiques uniques et sont souvent utilisés dans le développement de nouveaux médicaments.

Importance pharmacologique

Ce composé fait partie de la classe des dihydroquinoléines, qui a démontré de vastes propriétés antibactériennes, antidiabétiques, antimalariques et anti-inflammatoires . Ses dérivés sont également étudiés comme inhibiteurs de la peroxydation lipidique et comme agonistes et antagonistes de la progestérone.

Antioxydant industriel

Dans l'industrie du caoutchouc, les dérivés de ce composé sont utilisés comme antioxydants efficaces. Ils aident à prévenir l'oxydation du caoutchouc, prolongeant ainsi la durée de vie et la durabilité des produits en caoutchouc .

Analyse de l'emballage alimentaire

La détection de dérivés du this compound a été rapportée dans des échantillons alimentaires emballés dans du polypropylène. Ceci est crucial pour assurer la sécurité alimentaire et le contrôle de la qualité .

Indicateur de risque de toxicité développementale

Les dérivés de ce composé sont utilisés comme ligands et peuvent servir d'indicateurs de risque de toxicité développementale. Cette application est particulièrement pertinente dans le criblage des antioxydants pour pneus écologiques .

Thérapie de la maladie d'Alzheimer

Certains dérivés ont montré un potentiel dans la prévention de l'oxydation du cuivre dans les fibrilles β-amyloïdes. Cette propriété est en cours de recherche pour le développement de nouveaux médicaments pour le traitement de la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like parkinson’s disease .

Mode of Action

These interactions lead to a decrease in oxidative stress, normalization of chaperone-like activity, and a reduction in apoptotic processes .

Biochemical Pathways

Related compounds like hthq have been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . This suggests that the compound may influence pathways related to oxidative stress, protein folding, and cell death.

Result of Action

Related compounds like hthq have been shown to decrease oxidative stress, normalize chaperone-like activity, and reduce apoptotic processes in the context of neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and protein homeostasis.

Cellular Effects

The effects of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, leading to improved redox status in cells . Furthermore, it reduces oxidative stress and inflammation by decreasing the levels of proinflammatory cytokines and myeloperoxidase activity . These cellular effects suggest that the compound could be beneficial in conditions characterized by oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate exerts its effects through several mechanisms. It binds to and activates NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation . The compound also influences gene expression by upregulating antioxidant genes and factors such as Nrf2 and Foxo1 . These molecular interactions underline the compound’s potential in modulating oxidative stress and protein homeostasis.

Temporal Effects in Laboratory Settings

The stability and effects of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate over time have been studied in laboratory settings. The compound has been shown to maintain its stability and effectiveness over extended periods, with minimal degradation . Long-term studies have demonstrated that the compound continues to exert its beneficial effects on cellular function, including reducing oxidative stress and inflammation . These findings suggest that the compound is suitable for long-term use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects . At higher doses, some toxic effects have been observed, including increased oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is involved in several metabolic pathways. It interacts with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, the compound influences metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation . These interactions underscore the compound’s potential in modulating metabolic pathways related to oxidative stress and inflammation.

Transport and Distribution

The transport and distribution of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to accumulate in tissues with high oxidative stress, such as the brain and liver . This targeted distribution enhances the compound’s effectiveness in modulating oxidative stress and inflammation in these tissues.

Subcellular Localization

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is localized in specific subcellular compartments, including the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound enhances its activity and effectiveness in modulating oxidative stress and protein homeostasis.

Activité Biologique

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (often abbreviated as TMTHQ) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

TMTHQ is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 175.27 g/mol. The compound features a tetrahydroquinoline core with three methyl groups at positions 2 and 4 and a carboxylate group at position 8. This unique structure contributes to its biological activity and potential therapeutic applications.

1. Antioxidant Properties

TMTHQ has been shown to enhance the body's antioxidant defenses. It increases the activity of various antioxidant enzymes, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

2. Neuroprotection

Research indicates that TMTHQ exhibits neuroprotective effects by normalizing chaperone activity and suppressing apoptosis in neuronal cells. These actions help protect neurons from damage associated with conditions such as Alzheimer's disease and Parkinson's disease.

3. Anti-inflammatory Effects

TMTHQ reduces the expression of pro-inflammatory cytokines and inhibits the activation of pathways such as NF-κB, which are implicated in chronic inflammation. This anti-inflammatory action suggests potential therapeutic uses in inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities associated with TMTHQ based on recent studies:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Increases antioxidant enzyme activity | |

| Neuroprotection | Suppresses neuronal apoptosis | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Potential activity against various pathogens |

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that TMTHQ administration led to significant reductions in neuronal loss following induced oxidative stress. The compound was found to modulate signaling pathways that protect against apoptosis, highlighting its potential for treating neurodegenerative disorders.

Case Study 2: Anti-inflammatory Action

In vitro experiments showed that TMTHQ effectively inhibited the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that TMTHQ could be beneficial in managing conditions characterized by excessive inflammation.

Research Findings

Recent research has focused on the pharmacological potential of TMTHQ derivatives. Modifications to the core structure have been investigated for enhanced potency against specific targets:

- Antimicrobial Activity : TMTHQ derivatives have shown promising results as antimicrobial agents against both Gram-positive and Gram-negative bacteria.

- Anticoagulant Properties : Some derivatives have been evaluated for their ability to inhibit coagulation factors, indicating potential applications in thrombotic disorders .

Propriétés

IUPAC Name |

methyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRKMDHVYJTEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.